(2S)-2-Amino-4-selanylbutanoic acid
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Overview
Description
L-selenohomocysteine is a selenoamino acid that is the selenium analogue of L-homocysteine. It has a role as a mammalian metabolite. It is a tautomer of a L-selenohomocysteine zwitterion.
Scientific Research Applications
Synthesis and Biocatalysis
A key area of research involving (2S)-2-Amino-4-selanylbutanoic acid and related compounds focuses on their synthesis and use in biocatalysis. For instance, Hernández et al. (2017) explored the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, a compound structurally similar to (2S)-2-Amino-4-selanylbutanoic acid, using a biocatalytic approach. This approach involved coupling an aldol reaction with stereoselective transamination, demonstrating the potential of these compounds in systems biocatalysis and as chiral building blocks in medicinal chemistry (Hernández et al., 2017).
Chemical Synthesis and Derivatives
Research has also been conducted on the chemical synthesis and derivatives of amino acids like (2S)-2-Amino-4-selanylbutanoic acid. Ciapetti et al. (1998) detailed the preparation of (2S)- and (2R)-2-Amino-4-bromobutanoic acid, which can serve as precursors to nonnatural amino acids with basic or heterocyclic side chains. This underscores the versatility and potential of such amino acids in the synthesis of novel compounds (Ciapetti et al., 1998).
Pharmaceutical Applications
In the realm of pharmaceuticals, amino acids structurally related to (2S)-2-Amino-4-selanylbutanoic acid have been used as key components in drug synthesis. Ishibuchi et al. (1992) synthesized (2S,3R)-3-Amino-2-Hydroxycarboxylic Acids, vital components of pharmaceutical compounds like Amastatin and Bestatin, showcasing the importance of these amino acids in drug development (Ishibuchi et al., 1992).
Materials Science and Corrosion Inhibition
In materials science, (2S)-2-Amino-4-selanylbutanoic acid and its analogs have found applications as corrosion inhibitors. Fadel and Yousif (2020) synthesized a novel corrosion inhibitor using a compound structurally similar to (2S)-2-Amino-4-selanylbutanoic acid, demonstrating its effectiveness in protecting carbon steel used in oil installations. This highlights the potential of such amino acids in industrial applications (Fadel & Yousif, 2020).
properties
CAS RN |
29475-60-3 |
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Product Name |
(2S)-2-Amino-4-selanylbutanoic acid |
Molecular Formula |
C4H8NO2Se |
Molecular Weight |
181.08 g/mol |
InChI |
InChI=1S/C4H8NO2Se/c5-3(1-2-8)4(6)7/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 |
InChI Key |
IGDAEYVCCNGPNW-VKHMYHEASA-N |
Isomeric SMILES |
C(C[Se])[C@@H](C(=O)O)N |
SMILES |
C(C[Se])C(C(=O)O)N |
Canonical SMILES |
C(C[Se])C(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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